molecular formula C20H23F3N4O3S B609851 Macozinone CAS No. 1377239-83-2

Macozinone

Número de catálogo B609851
Número CAS: 1377239-83-2
Peso molecular: 456.4842
Clave InChI: BJDZBXGJNBMCAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Macozinone, also known as PBTZ169, is a piperazine-benzothiazinone that is currently undergoing Phase 1/2 clinical studies for the treatment of tuberculosis (TB) . It has been identified as a promising new drug for treating both drug-sensitive and drug-resistant TB .


Synthesis Analysis

The synthesis of Macozinone has been revised and its crystal structure has been reported in a promising new drug for treating drug-sensitive and drug-resistant tuberculosis .


Molecular Structure Analysis

The key feature of Macozinone is the planar 1,3-benzothiazin-4-one heterocycle . The cyclohexyl moiety is observed to be nearly perpendicular to the core formed by the 1,3-benzothiazin-4-one and piperazine groups .


Chemical Reactions Analysis

Macozinone is bioactivated by the dihydroflavin cofactor FADH of DprE1 through reduction of the C-8 nitro group to a nitroso intermediate, which covalently reacts with Cys387 in the enzyme active site to form a semi-mercaptal enzyme-inhibitor adduct .


Physical And Chemical Properties Analysis

The physical and chemical properties specific to Macozinone required further optimization .

Aplicaciones Científicas De Investigación

Application in Tuberculosis Treatment

  • Summary of the Application : Macozinone, also known as PBTZ169, is currently undergoing Phase 1/2 clinical studies for the treatment of tuberculosis (TB) .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources. However, it is known that the compound is being tested in clinical studies .
  • Results or Outcomes : The results of the pilot clinical studies raise optimism regarding its further development towards more efficient TB drug regimens .

Application in Multi-Resistant Tuberculosis Treatment

  • Summary of the Application : Macozinone (PBTZ169) is a promising drug candidate with a unique mode of action and highly potent in vitro tuberculocidal properties against multi-drug resistant Mycobacterium strains .
  • Methods of Application : A multiplex UHPLC-MS/MS method has been developed for the sensitive and accurate human plasma levels determination of PBTZ169 along with five metabolites retaining in vitro anti-TB activity .
  • Results or Outcomes : This simplified, rapid, sensitive, and robust methodology has been applied to the bioanalysis of human plasma samples collected within the frame of a phase I clinical study in healthy volunteers receiving PBTZ169 .

Application in Combination Therapy for Tuberculosis

  • Summary of the Application : Macozinone (PBTZ169) has been found to have additive effects with many TB therapeutic agents, both marketed and in development, and has synergic effects with bedaquiline and clofazimine in preclinical models .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources. However, it is known that the compound is being tested in combination with other TB drugs .
  • Results or Outcomes : The results of the preclinical studies suggest that the combination of Macozinone (PBTZ169) with other TB drugs could potentially enhance the effectiveness of TB treatment .

Application in Treatment of Multi-Drug Resistant Tuberculosis

  • Summary of the Application : Macozinone (PBTZ169) is a promising drug candidate for the treatment of multi-drug resistant tuberculosis (MDR-TB), especially in countries with a high MDR-TB prevalence .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources. However, it is known that the compound is being tested in clinical studies .
  • Results or Outcomes : The results of the clinical studies suggest that Macozinone (PBTZ169) could potentially be an effective treatment for MDR-TB .

Application in Combination Therapy for Tuberculosis

  • Summary of the Application : Macozinone (PBTZ169) has been found to have additive effects with many TB therapeutic agents, both marketed and in development, and has synergic effects with bedaquiline and clofazimine in preclinical models .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources. However, it is known that the compound is being tested in combination with other TB drugs .
  • Results or Outcomes : The results of the preclinical studies suggest that the combination of Macozinone (PBTZ169) with other TB drugs could potentially enhance the effectiveness of TB treatment .

Application in Treatment of Multi-Drug Resistant Tuberculosis

  • Summary of the Application : Macozinone (PBTZ169) is a promising drug candidate for the treatment of multi-drug resistant tuberculosis (MDR-TB), especially in countries with a high MDR-TB prevalence .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources. However, it is known that the compound is being tested in clinical studies .
  • Results or Outcomes : The results of the clinical studies suggest that Macozinone (PBTZ169) could potentially be an effective treatment for MDR-TB .

Direcciones Futuras

Macozinone is currently undergoing Phase 1/2 clinical studies for the treatment of TB . The extraordinary potency of Macozinone is derived from its covalent mode of inhibition, as well as the cellular location of the target DprE1 . The high values of relative bioavailability of the prolonged-release tablets may indicate an indirect confirmation of their gastroretentive properties .

Propiedades

IUPAC Name

2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O3S/c21-20(22,23)14-10-15-17(16(11-14)27(29)30)31-19(24-18(15)28)26-8-6-25(7-9-26)12-13-4-2-1-3-5-13/h10-11,13H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDZBXGJNBMCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Macozinone

CAS RN

1377239-83-2
Record name Macozinone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1377239832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Macozinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14821
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(4-(Cyclohexylmethyl)piperazin-1-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MACOZINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3M1353L40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Macozinone
Reactant of Route 2
Reactant of Route 2
Macozinone
Reactant of Route 3
Reactant of Route 3
Macozinone
Reactant of Route 4
Reactant of Route 4
Macozinone
Reactant of Route 5
Reactant of Route 5
Macozinone
Reactant of Route 6
Macozinone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.